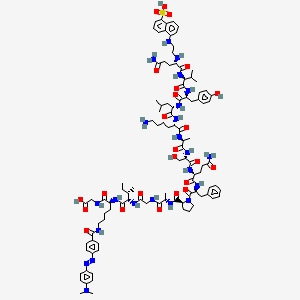
h-Glu(edans)-val-tyr-leu-lys-ala-ser-gln-phe-pro-ala-gly-ile-lys(dabcyl)-gly-oh
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound h-Glu(edans)-val-tyr-leu-lys-ala-ser-gln-phe-pro-ala-gly-ile-lys(dabcyl)-gly-oh is a synthetic peptide used primarily as a fluorescent resonance energy transfer (FRET) substrate. This compound is designed to study enzyme kinetics, particularly for enzymes like calpain-1 (µ-calpain) and other proteases. The presence of the fluorescent donor (EDANS) and the quencher (DABCYL) allows for the monitoring of enzymatic activity through changes in fluorescence.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of h-Glu(edans)-val-tyr-leu-lys-ala-ser-gln-phe-pro-ala-gly-ile-lys(dabcyl)-gly-oh involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high purity and yield, often involving rigorous purification steps such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
h-Glu(edans)-val-tyr-leu-lys-ala-ser-gln-phe-pro-ala-gly-ile-lys(dabcyl)-gly-oh: primarily undergoes enzymatic cleavage reactions. These reactions are monitored using the FRET mechanism, where the cleavage of the peptide by specific enzymes results in a measurable change in fluorescence.
Common Reagents and Conditions
Enzymes: Calpain-1 (µ-calpain), other proteases.
Buffers: Phosphate-buffered saline (PBS), Tris-HCl buffer.
Conditions: Typically, reactions are carried out at physiological pH and temperature (pH 7.4, 37°C).
Major Products
The major products of these reactions are the cleaved peptide fragments, which can be analyzed to determine the activity and specificity of the enzyme.
科学研究应用
h-Glu(edans)-val-tyr-leu-lys-ala-ser-gln-phe-pro-ala-gly-ile-lys(dabcyl)-gly-oh: is widely used in scientific research for:
Enzyme Kinetics: Studying the activity and specificity of proteases.
Drug Discovery: Screening potential inhibitors of proteases.
Biological Research: Investigating the role of proteases in various biological processes, including cell signaling and apoptosis.
Medical Research: Understanding the involvement of proteases in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
作用机制
The mechanism of action of h-Glu(edans)-val-tyr-leu-lys-ala-ser-gln-phe-pro-ala-gly-ile-lys(dabcyl)-gly-oh involves the cleavage of the peptide by specific enzymes. The presence of the EDANS and DABCYL groups allows for the monitoring of this cleavage through changes in fluorescence. When the peptide is intact, the fluorescence of EDANS is quenched by DABCYL. Upon cleavage by the enzyme, the fluorescence is restored, providing a measurable signal that correlates with enzyme activity.
相似化合物的比较
Similar compounds include other FRET substrates designed for different proteases. These compounds also contain a fluorescent donor and a quencher, but the peptide sequences are tailored to the specific enzyme of interest. Examples include:
h-Glu(edans)-pro-leu-phe-ala-glu-arg-lys(dabcyl)-oh: A substrate for calpain-1 with a different peptide sequence.
h-Glu(edans)-lys-pro-ala-lys-phe-phe-arg-leu-lys(dabcyl)-nh2: A substrate for ADAM 8, ADAM 15, and MDC-L (ADAM 28) but not for ADAM 17.
The uniqueness of h-Glu(edans)-val-tyr-leu-lys-ala-ser-gln-phe-pro-ala-gly-ile-lys(dabcyl)-gly-oh lies in its specific peptide sequence, which makes it an optimal substrate for certain proteases, providing high sensitivity and specificity in enzymatic assays.
属性
分子式 |
C102H143N23O24S |
|---|---|
分子量 |
2107.4 g/mol |
IUPAC 名称 |
2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]acetic acid |
InChI |
InChI=1S/C102H143N23O24S/c1-11-60(6)88(101(145)115-74(92(136)110-56-86(131)132)27-16-18-48-108-91(135)65-33-35-66(36-34-65)122-123-67-37-39-68(40-38-67)124(9)10)120-85(130)55-109-89(133)61(7)112-99(143)81-29-21-51-125(81)102(146)79(54-63-22-13-12-14-23-63)118-95(139)76(44-46-84(105)129)114-98(142)80(57-126)119-90(134)62(8)111-94(138)75(26-15-17-47-103)113-96(140)77(52-58(2)3)116-97(141)78(53-64-31-41-69(127)42-32-64)117-100(144)87(59(4)5)121-93(137)73(43-45-83(104)128)107-50-49-106-72-28-19-25-71-70(72)24-20-30-82(71)150(147,148)149/h12-14,19-20,22-25,28,30-42,58-62,73-81,87-88,106-107,126-127H,11,15-18,21,26-27,29,43-57,103H2,1-10H3,(H2,104,128)(H2,105,129)(H,108,135)(H,109,133)(H,110,136)(H,111,138)(H,112,143)(H,113,140)(H,114,142)(H,115,145)(H,116,141)(H,117,144)(H,118,139)(H,119,134)(H,120,130)(H,121,137)(H,131,132)(H,147,148,149)/t60-,61-,62-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-,88-/m0/s1 |
InChI 键 |
BNFZIWBBSSTJJY-BWMHWATESA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O |
规范 SMILES |
CCC(C)C(C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


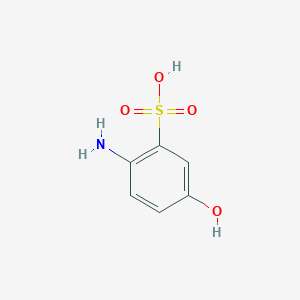
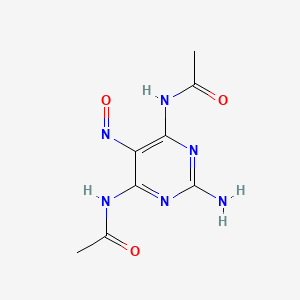
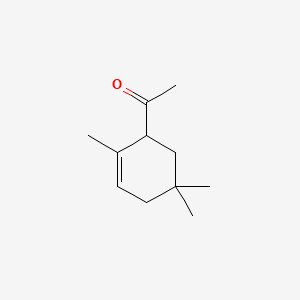
![(3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole](/img/structure/B13830849.png)
![[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate](/img/structure/B13830862.png)
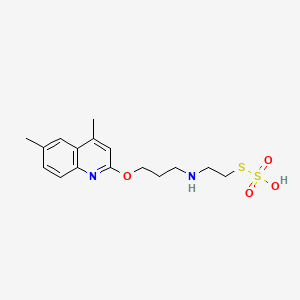
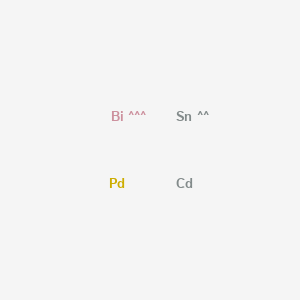
![4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13830887.png)
![2-(Phenoxymethyl)-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B13830890.png)


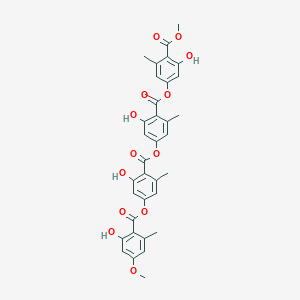
![Sodium 2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]ethanesulphonate](/img/structure/B13830915.png)
![(2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13830922.png)
